molecular formula C12H14O2 B14714801 1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- CAS No. 13856-30-9

1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl-

Katalognummer: B14714801
CAS-Nummer: 13856-30-9
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: VIBFDKGAYWRELD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- is an organic compound with a unique structure that includes a benzofuranone core substituted with ethyl and dimethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of a substituted benzene followed by cyclization to form the benzofuranone core. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

  • 3-ethyl-3,5-dimethylheptane
  • 3-ethyl-3,5-dimethylcyclopent-1-yne
  • Pyrazine, 3-ethyl-2,5-dimethyl-

Comparison: 1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl- is unique due to its benzofuranone core, which imparts distinct chemical and biological properties compared to other similar compounds. While compounds like 3-ethyl-3,5-dimethylheptane and 3-ethyl-3,5-dimethylcyclopent-1-yne have different core structures, they share some similarities in their substituent groups. Pyrazine, 3-ethyl-2,5-dimethyl-, on the other hand, has a different heterocyclic core but similar substituent patterns.

This detailed article provides a comprehensive overview of 1(3H)-Isobenzofuranone, 3-ethyl-3,5-dimethyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

13856-30-9

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

3-ethyl-3,5-dimethyl-2-benzofuran-1-one

InChI

InChI=1S/C12H14O2/c1-4-12(3)10-7-8(2)5-6-9(10)11(13)14-12/h5-7H,4H2,1-3H3

InChI-Schlüssel

VIBFDKGAYWRELD-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C2=C(C=CC(=C2)C)C(=O)O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.